molecular formula C9H12N2O2 B1649498 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid CAS No. 1007878-75-2

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

Cat. No.: B1649498
CAS No.: 1007878-75-2
M. Wt: 180.20
InChI Key: FKDQUOQSYLHCDG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid is an organic compound that features both a dimethylamino group and a pyridinyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and dimethylamine.

    Reaction: The pyridine is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 2-position.

    Coupling: The functionalized pyridine is then reacted with dimethylamine under suitable conditions to form the dimethylamino group.

    Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar steps but optimized for yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino or pyridinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl group can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-(pyridin-3-yl)acetic acid: Similar structure but with the pyridinyl group at the 3-position.

    2-(Dimethylamino)-2-(pyridin-4-yl)acetic acid: Pyridinyl group at the 4-position.

    2-(Dimethylamino)-2-(quinolin-2-yl)acetic acid: Contains a quinoline ring instead of pyridine.

Uniqueness

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid is unique due to the specific positioning of the dimethylamino and pyridinyl groups, which can influence its reactivity and biological activity differently compared to its analogs.

Properties

IUPAC Name

2-(dimethylamino)-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8(9(12)13)7-5-3-4-6-10-7/h3-6,8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDQUOQSYLHCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279084
Record name α-(Dimethylamino)-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007878-75-2
Record name α-(Dimethylamino)-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007878-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Dimethylamino)-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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